

Guanidine-Based Small Molecules for Metabolic Disease Research

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Compound of Interest

Compound Name: 1-(2-Methoxybenzyl)guanidine

CAS No.: 224947-74-4

Cat. No.: B1621134

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Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The guanidine moiety represents one of the most privileged scaffolds in metabolic disease research. From the historical isolation of galegine to the ubiquitous use of metformin, this chemical group's high basicity ($pK_a \sim 12.5$) and capacity for bidentate hydrogen bonding allow it to target key bioenergetic sensors. However, the field has evolved beyond simple biguanides. Modern research now focuses on "Glimins" (cyclic guanidine derivatives) and acidic guanidines that decouple therapeutic efficacy from the risk of lactic acidosis.

This guide provides a technical deep-dive into the chemical biology, mechanistic stratification, and experimental validation of guanidine-based therapeutics.

Part 1: The Chemical Biology of the Guanidine Scaffold

Physicochemical Properties

The guanidinium cation is planar and highly stable due to π -aromaticity, where 6

π -electrons are delocalized over the C-N bonds.

- **Protonation State:** At physiological pH (7.4), standard guanidines (e.g., metformin) exist almost exclusively as cations (>99.9%). This charge is critical for their interaction with organic cation transporters (OCTs), specifically OCT1 (hepatic uptake) and OCT2 (renal elimination).
- **Hydrogen Bonding:** The scaffold serves as an excellent hydrogen bond donor, often mimicking the arginine side chain to interact with phosphate groups or anionic pockets in target proteins (e.g., Complex I subunits).

Transport Mechanisms

Unlike lipophilic drugs, guanidines require active transport.

- **Hepatic Accumulation:** Mediated by OCT1 (SLC22A1). Polymorphisms in SLC22A1 can alter efficacy.[1]
- **Renal Excretion:** Mediated by MATE1/2-K (Multidrug and Toxin Extrusion proteins). Inhibition of MATEs by co-administered drugs (e.g., cimetidine) can lead to toxic accumulation.

Part 2: Mechanistic Stratification of Guanidine Therapeutics

We classify these molecules into three distinct generations based on their bioenergetic impact.

Class A: The Uncompetitive Inhibitors (Biguanides)

- **Representative:** Metformin, Phenformin.[2]
- **Mechanism:** Uncompetitive inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

- **Bioenergetic Impact:** They inhibit the electron transport chain (ETC) regardless of substrate concentration. This leads to a drop in ATP and a rise in AMP, triggering AMPK activation via the LKB1 pathway.
- **Critical Limitation:** Inhibition of gluconeogenesis from lactate/pyruvate substrates carries a risk of lactic acidosis, particularly if renal clearance is compromised.

Class B: The Bioenergetic Modulators (Glimins)

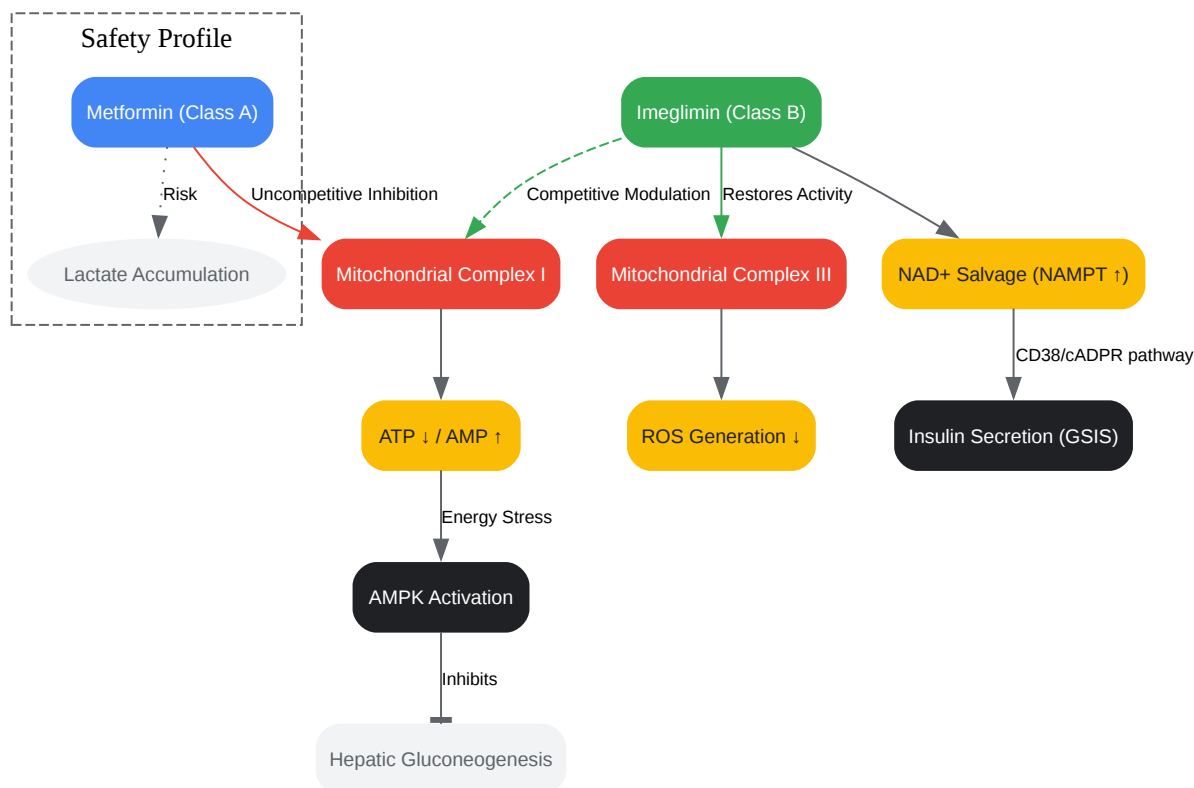
- **Representative:** Imeglimin (Tetrahydrotriazine-containing guanidine).
- **Mechanism:** Competitive inhibition of Complex I and restoration of Complex III activity.[3]
- **Differentiation:** Unlike metformin, Imeglimin does not block gluconeogenesis from lactate.[4] It enhances NAD⁺ synthesis via the salvage pathway (NAMPT upregulation), promoting Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β -cells while sensitizing muscle to insulin.[3]

Class C: The Creatine Mimetics (Acidic Guanidines)

- **Representative:** 3-Guanidinopropionic Acid (3-GPA).[5]
- **Mechanism:** Acts as a false substrate for the creatine transporter. It depletes intracellular phosphocreatine/ATP pools, creating a "perceived" energy deficit that activates AMPK without directly inhibiting the ETC.
- **Advantage:** Zero risk of lactic acidosis as mitochondrial respiration remains intact.[3]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Metformin (Class A) versus Imeglimin (Class B).



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Caption: Divergent mechanisms of Metformin (Class A) vs. Imeglimin (Class B). Note Imeglimin's unique NAD⁺ salvage pathway activation.

Part 4: Technical Workflows & Protocols

Chemical Synthesis: Direct Guanylation of Amines

For researchers synthesizing novel guanidine derivatives, the use of Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine) is superior to cyanamide methods due to higher yields and milder conditions.

Protocol:

- Reagents: Primary/Secondary Amine (1.0 eq), N,N'-di-Boc-N"-triflylguanidine (1.0 eq), Triethylamine (1.1 eq).
- Solvent: Dichloromethane (DCM) or Acetonitrile.
- Procedure:
 - Dissolve amine in DCM under atmosphere.
 - Add Triethylamine followed by Goodman's Reagent.
 - Stir at Room Temperature for 4–12 hours (monitor via TLC).
 - Purification: Flash chromatography (Hexane/EtOAc).
 - Deprotection: Treat with TFA/DCM (1:1) for 2 hours to remove Boc groups.
- Validation:

NMR characteristic signal for guanidine carbon at 155–160 ppm.

In Vitro Screening: Mitochondrial Bioenergetics (Seahorse Assay)

To distinguish Class A (Metformin-like) from Class B (Imeglimin-like) candidates, a standard MTT assay is insufficient. You must profile Oxygen Consumption Rate (OCR).

Experimental Setup:

- Platform: Seahorse XF96 Extracellular Flux Analyzer.
- Cell Line: Primary Hepatocytes or HepG2 (high OCT1 expression required).
- Assay Media: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

Injection Strategy & Interpretation:

Injection	Compound	Purpose	Class A Response (Metformin)	Class B Response (Ipeglimin)
Basal	None	Baseline Respiration	Normal	Normal
Port A	Test Compound	Drug Effect	Sharp Decrease in OCR	Minimal/No Decrease
Port B	Oligomycin	ATP Synthase Inhibitor	Decrease (ATP-linked resp)	Decrease
Port C	FCCP	Uncoupler (Max Resp)	Blunted Max Capacity	Preserved Max Capacity

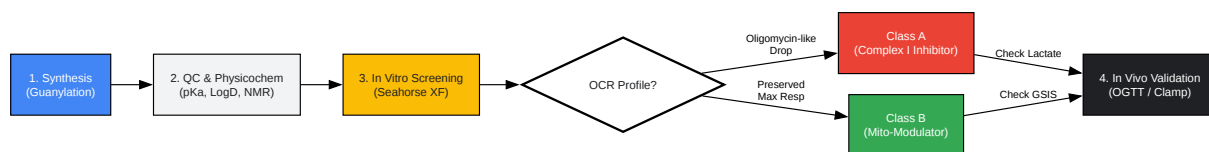
| Port D | Rotenone/Antimycin | Complex I/III Inhibitor | Zero OCR | Zero OCR |

Note: Class A compounds inhibit Complex I, preventing the cell from responding to FCCP. Class B compounds modulate efficiency without capping maximal respiratory capacity.

Part 5: Quantitative Comparison of Key Candidates

Feature	Metformin	Imeglimin	3-Guanidinopropionic Acid (3-GPA)
Chemical Class	Biguanide	Tetrahydrotriazine-Glimin	Acidic Guanidine
Primary Target	Complex I (Uncompetitive)	Complex I (Competitive) / NAMPT	Creatine Transporter / Creatine Kinase
AMPK Activation	Indirect (AMP/ATP ratio)	Indirect (via NAD ⁺ & Ca ²⁺)	Indirect (Phosphocreatine depletion)
Gluconeogenesis	Inhibited (Lactate substrate block)	Inhibited (Gene expression)	Unaffected
Lactic Acidosis Risk	Yes (Rare, but serious)	No	No
Primary Indication	T2D First-line	T2D (esp. with mitochondrial dysfunction)	Experimental (Metabolic conditioning)

Part 6: Experimental Workflow Diagram



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Caption: Integrated workflow for synthesizing and categorizing novel guanidine derivatives.

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